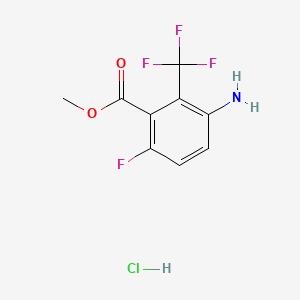
Methyl3-amino-6-fluoro-2-(trifluoromethyl)benzoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is a chemical compound with the molecular formula C9H7F4NO2·HCl It is a derivative of benzoic acid, featuring a trifluoromethyl group, an amino group, and a fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride typically involves multiple steps. One common method starts with the nitration of methyl 2-(trifluoromethyl)benzoate to introduce a nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The fluorination step introduces the fluorine atom at the desired position on the benzene ring. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or other separation techniques to ensure high purity suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The fluorine atom and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine or trifluoromethyl groups.
Scientific Research Applications
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The amino group can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(trifluoromethyl)benzoate: Lacks the fluorine atom at the 6-position.
Methyl 3-amino-6-chloro-2-(trifluoromethyl)benzoate: Contains a chlorine atom instead of fluorine.
Methyl 3-amino-6-fluoro-2-(methyl)benzoate: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate hydrochloride is unique due to the presence of both a trifluoromethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8ClF4NO2 |
|---|---|
Molecular Weight |
273.61 g/mol |
IUPAC Name |
methyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C9H7F4NO2.ClH/c1-16-8(15)6-4(10)2-3-5(14)7(6)9(11,12)13;/h2-3H,14H2,1H3;1H |
InChI Key |
OLJOVRYZRIHWFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(F)(F)F)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15310535.png)
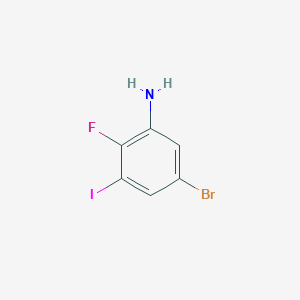
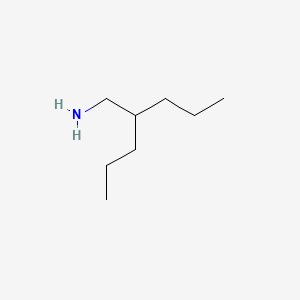
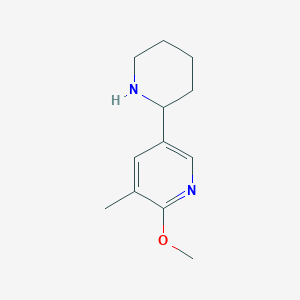
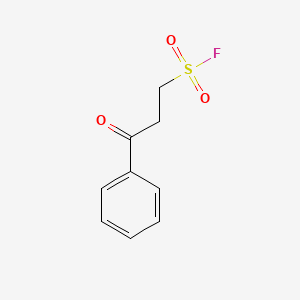
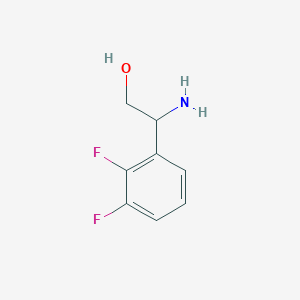
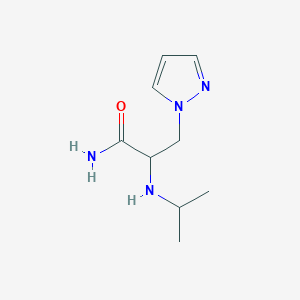
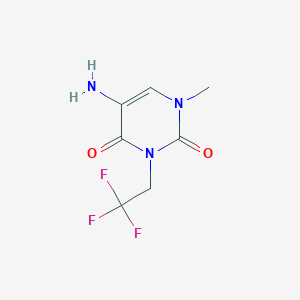
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
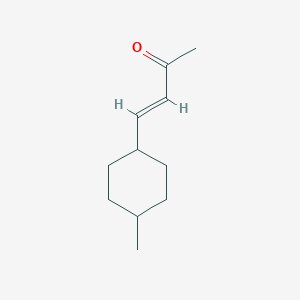
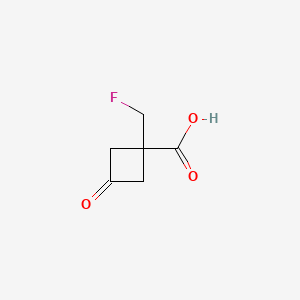
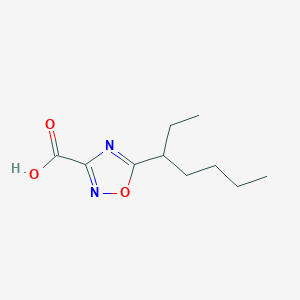
cyclobutyl]methyl})amine hydrochloride](/img/structure/B15310619.png)
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
